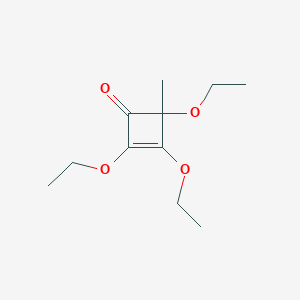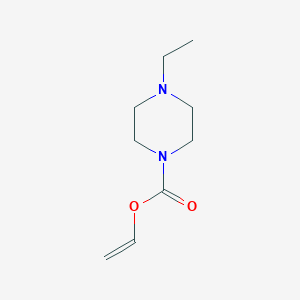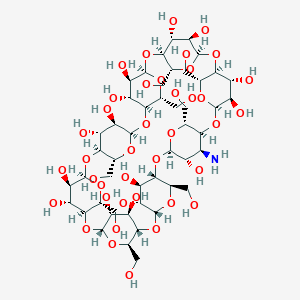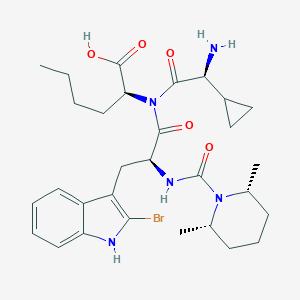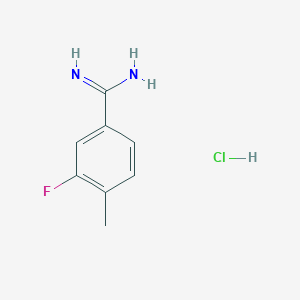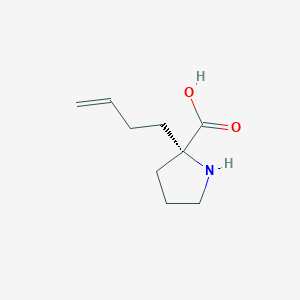
L-Proline, 2-(3-buten-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “L-Proline, 2-(3-buten-1-yl)-” were not found, L-Proline has been used as a catalyst in the synthesis of functionalized indol-3-yl pyran derivatives by multi-component reactions . Another study mentions an efficient L-Proline catalyzed one-pot synthesis of 3-amino-alkylated indoles via a three-component Mannich-type reaction .Molecular Structure Analysis
The molecular formula of “L-Proline, 2-(3-buten-1-yl)-” is C9H15NO2 . Unfortunately, the specific molecular structure was not found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “L-Proline, 2-(3-buten-1-yl)-” were not found, L-Proline has been used as a catalyst in various organic reactions . For instance, it has been used in asymmetric aldol condensations, Mannich reactions, Diels–Alder reactions, Michael additions, and many multi-component reactions .Safety And Hazards
Zukünftige Richtungen
While specific future directions for “L-Proline, 2-(3-buten-1-yl)-” were not found, a study on urinary mercapturic acids to assess exposure to benzene and other volatile organic compounds in coke oven workers could be relevant . This study used urinary levels of N-acetyl-S-phenyl-L-cysteine (SPMA) (metabolite of benzene), N-acetyl-S- (2-hydroxy-1/2-phenylethyl)-L-cysteine (PHEMA) (metabolite of styrene), N-acetyl-S- (2-cyanoethyl)-L-cysteine (CEMA) (metabolite of acrylonitrile), N-acetyl-S- [1- (hydroxymethyl)-2-propen-1-yl)-L-cysteine and N-acetyl-S- (2-hydroxy-3-buten-1-yl)-L-cysteine (MHBMA) (metabolites of 1,3-butadiene) to assess exposure .
Eigenschaften
IUPAC Name |
(2S)-2-but-3-enylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-3-5-9(8(11)12)6-4-7-10-9/h2,10H,1,3-7H2,(H,11,12)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHNEECFOQNBAB-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCCN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC[C@]1(CCCN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, 2-(3-buten-1-yl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


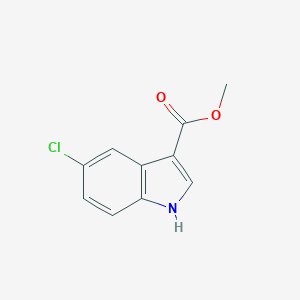
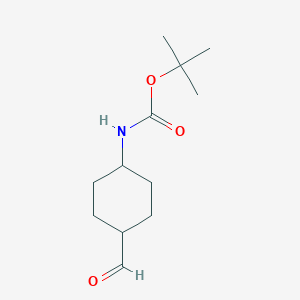
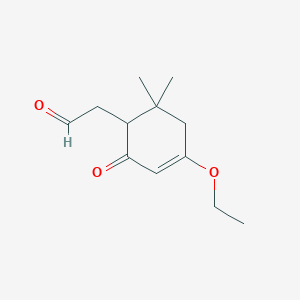


![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
